6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole
CAS No.:
Cat. No.: VC18746614
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClN2O2 |
|---|---|
| Molecular Weight | 222.63 g/mol |
| IUPAC Name | 6-chloro-3-(2-nitroethenyl)-1H-indole |
| Standard InChI | InChI=1S/C10H7ClN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H |
| Standard InChI Key | AJSOAMODRCFPIG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)NC=C2C=C[N+](=O)[O-] |
Introduction
Structural Analysis and Nomenclature
The systematic name 6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole describes a bicyclic aromatic system fused with a pyrrole ring (indole core). Key features include:
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Chlorine substitution at the 6-position of the benzene ring.
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(1E)-2-nitroethenyl group at the 3-position, introducing a nitro-functionalized alkene with an E (trans) configuration.
The E configuration of the nitroethenyl group suggests steric and electronic influences on reactivity, potentially affecting intermolecular interactions in biological systems or polymerization tendencies. Comparable nitrovinyl-substituted indoles, such as 3-nitro-1H-indole derivatives, are known to exhibit unique photophysical properties and serve as intermediates in heterocyclic synthesis .
Synthetic Pathways for Related Indole Derivatives
While no direct synthesis for 6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole is documented, analogous compounds provide insight into plausible routes:
Chlorination Strategies
Chlorine atoms are often incorporated via electrophilic aromatic substitution (EAS). For 6-chloro-substituted indoles, directed ortho-metallation or regioselective chlorination using reagents like N-chlorosuccinimide (NCS) could be employed.
Physicochemical Properties (Inferred)
Based on structurally similar compounds :
| Property | Estimated Value/Description |
|---|---|
| Molecular Formula | C₁₀H₆ClN₂O₂ |
| Molecular Weight | 236.62 g/mol |
| Melting Point | 180–185°C (predicted) |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Octanol-Water) | ~3.2 (indicating moderate lipophilicity) |
The nitroethenyl group likely enhances electrophilicity, making the compound susceptible to nucleophilic attack at the β-position of the nitroalkene.
Challenges and Future Directions
The lack of empirical data for 6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole underscores the need for:
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Synthetic Optimization: Developing regioselective methods for nitroethenyl incorporation.
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Computational Modeling: Predicting reactivity and biological targets using DFT or molecular docking.
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Biological Screening: Evaluating cytotoxicity, antimicrobial efficacy, and pharmacokinetic profiles.
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